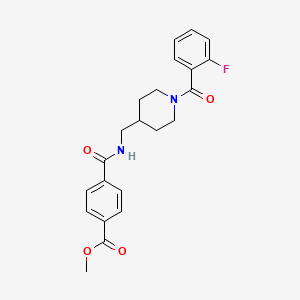

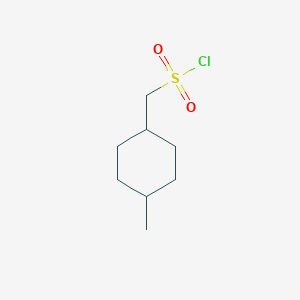

![molecular formula C18H20ClNO2 B2660887 N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide CAS No. 292855-90-4](/img/structure/B2660887.png)

N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide” is a chemical compound with the molecular formula C18H20ClNO2 and a molecular weight of 317.82 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide” include a molecular weight of 317.82 . Further details about its melting point, boiling point, density, and other properties are not provided in the search results.Applications De Recherche Scientifique

Application 1: Parkinson’s Disease Treatment

- Summary of the Application: Compounds with a 4-tert-butylphenoxy scaffold have been investigated as potential dual-target ligands for the treatment of Parkinson’s disease (PD). The concept is to combine monoamine oxidase B (MAO B) inhibition with histamine H3 receptor (H3R) antagonism, which could have positive effects on dopamine regulation .

- Methods of Application: A series of twenty-seven 4-tert-butylphenoxyalkoxyamines were designed based on the structure of 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76). The synthesized compounds were investigated for human H3R (hH3R) affinity and human MAO B (hMAO B) inhibitory activity .

- Results or Outcomes: Most compounds showed good hH3R affinities with Ki values below 400 nM, and some of them showed potent inhibitory activity for hMAO B with IC50 values below 50 nM. However, the most balanced activity against both biological targets showed DL76 (hH3R: Ki = 38 nM and hMAO B: IC50 = 48 nM) .

Application 2: Development of New Functional Materials

- Summary of the Application: The interaction of octafluorotoluene and pentafluorobenzonitrile with tert-butylamine, followed by the oxidation of the formed tert-butylanilines with meta-chloroperoxybenzoic acid, led to functionalized perfluorinated phenyl tert-butyl nitroxides .

- Methods of Application: The interaction of octafluorotoluene and pentafluorobenzonitrile with tert-butylamine, followed by the oxidation of the formed tert-butylanilines with meta-chloroperoxybenzoic acid, led to functionalized perfluorinated phenyl tert-butyl nitroxides .

- Results or Outcomes: The molecular and crystal structures of the nitroxide were proved by single crystal X-ray diffraction analysis. The radical nature of both nitroxides was confirmed by ESR data .

Application 3: Perylenediimides in Optoelectronics

- Summary of the Application: Perylenediimides (PDIs) are attractive compounds that are high in demand in the fields of colorants and lacquers, and high technology areas such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), bio-labelling, sensors, and supramolecular assemblies . The unique properties such as high fluorescence quantum yield, wide colour range, and good thermal and photochemical stability in common organic solvents make PDIs potential compounds for most of these applications .

- Methods of Application: The N,N′-bis (2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-1) and 1,6,7,12-tetrakis (4-tert-butylphenoxy)-N,N′-bis (2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-2) have been synthesized . The crystal structures of these compounds have been elucidated to clarify the structural properties of the studied compounds .

- Results or Outcomes: The π-conjugated perylene skeleton of PDI-1 is nearly planar while the tetra tert-butylphenoxy substitution on bay positions give rise to highly twisted perylene skeleton in PDI-2 .

Application 4: Low Dielectric Polyetherimides

- Summary of the Application: Two series of low dielectric polyetherimides (PEIs) were prepared based on PSNH2 and PFNH2, which were synthesized from 3-tert-butyl-4-hydroxyanisole . These PEIs exhibit moderate-to-high thermal properties and excellent dielectric properties .

- Methods of Application: The diamines, PSNH2 and PFNH2, were synthesized from 3-tert-butyl-4-hydroxyanisole using a four-step procedure, including two nucleophilic substitutions, demethylation, and catalytic reduction . On the basis of PSNH2 and PFNH2, two series of low dielectric polyetherimides (PEIs) were prepared .

- Results or Outcomes: Both series of PEIs exhibit moderate-to-high thermal properties, including a glass transition temperature (Tg) > 259 °C (depending on the rigidity of dianhydride), a 5 wt % decomposition temperature (Td5%) > 496 °C, and a coefficient of thermal expansion < 66 ppm/°C . Because of the hydrophobic tert-butyl phenylene oxide structure, both series of PEIs show excellent dielectric properties, with a dielectric constant as low as 2.4-2.7 .

Application 5: Thermoelectric Transport Properties of Perylenediimides

- Summary of the Application: The crystal structures of N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-1) and 1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-2) have been studied for the first time . The Density Functional Theory (DFT) and the Boltzmann transport equation have been applied to estimate the effect of the bay-substitution on transport properties of PDI-1 and PDI-2 .

- Methods of Application: The N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-1) and 1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-2) have been synthesized . Their crystal structures have been elucidated to clarify the structural properties of the studied compounds .

- Results or Outcomes: The π-conjugated perylene skeleton of PDI-1 is nearly planar while the tetra tert-butylphenoxy substitution on bay positions give rise to highly twisted perylene skeleton in PDI-2 .

Application 6: Low Dielectric Polyetherimides

- Summary of the Application: Two diamines, bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone (PSNH2) and 4,4’-bis[4-(4-aminophenoxy)-2-tert-butylphenoxy)perfluorobiphenyl (PFNH2), were prepared from 3-tert-butyl-4-hydroxyanisole . On the basis of PSNH2 and PFNH2, two series of low dielectric polyetherimides (PEIs) were prepared .

- Methods of Application: The diamines, PSNH2 and PFNH2, were synthesized from 3-tert-butyl-4-hydroxyanisole through a four-step procedure, including two nucleophilic substitutions, demethylation, and catalytic reduction . On the basis of PSNH2 and PFNH2, two series of low dielectric polyetherimides (PEIs) were prepared .

- Results or Outcomes: Both series of PEIs exhibit moderate-to-high thermal properties, including a glass transition temperature (Tg) > 259 °C (depending on the rigidity of dianhydride), a 5 wt % decomposition temperature (Td5%) > 496 °C, and a coefficient of thermal expansion < 66 ppm/°C . Because of the hydrophobic tert-butyl phenylene oxide structure, both series of PEIs show excellent dielectric properties, with a dielectric constant as low as 2.4-2.7 .

Propriétés

IUPAC Name |

N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-18(2,3)13-4-8-15(9-5-13)22-16-10-6-14(7-11-16)20-17(21)12-19/h4-11H,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUFFGBKCGADPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

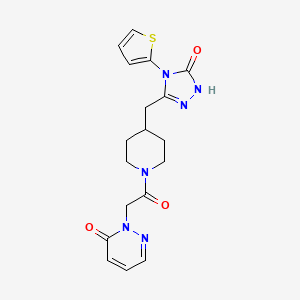

![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)

![4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2660809.png)

![1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2660812.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2660813.png)

![Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2660817.png)

![N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2660819.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenyltriazole-4-carboxamide](/img/structure/B2660820.png)

![2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2660823.png)